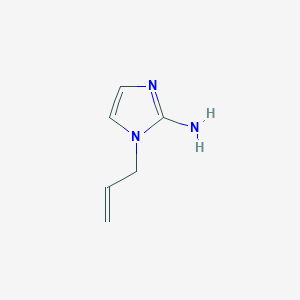
2-Amino-1-(2-propenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-propenyl)imidazole is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have investigated the anticancer properties of imidazole derivatives, including 2-Amino-1-(2-propenyl)imidazole. The compound has shown potential in targeting various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation.
- Case Study 1 : A study by Hsieh et al. synthesized derivatives related to imidazole and evaluated their effects on cancer cell lines such as A549, MCF-7, HepG2, and OVCAR-3 using the MTT assay. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like cisplatin .
| Compound | A549 (IC50 µM) | MCF-7 (IC50 µM) | HepG2 (IC50 µM) | OVCAR-3 (IC50 µM) |
|---|---|---|---|---|
| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | 24.2 ± 0.32 | 16.91 ± 0.37 |
| 22a | 12.47 ± 0.18 | 12.12 ± 0.10 | 15.44 ± 0.25 | 16.09 ± 0.39 |
| Cisplatin | 7.31 ± 0.44 | 11.7 ± 0.12 | 3.97 ± 0.04 | 16.04 ± 0.74 |
Antibacterial Activity
The antibacterial properties of imidazole derivatives have also been explored extensively.
- Case Study 2 : Jain et al. reported on the synthesis of various imidazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antimicrobial activity, suggesting potential use as therapeutic agents against bacterial infections .
Catalytic Applications
Imidazole compounds, including this compound, are recognized for their catalytic properties in various chemical reactions.
- Case Study : Research indicates that imidazole derivatives can serve as effective catalysts for the curing of epoxy resins and other polymerization processes due to their ability to facilitate reactions through proton transfer mechanisms . This application is particularly valuable in the development of advanced materials with enhanced mechanical properties.
Material Science Applications
The unique properties of imidazole compounds enable their use in the development of functional materials.
- Case Study : Imidazole-based supramolecular complexes have been investigated for their potential in drug delivery systems and biosensing applications due to their ability to form stable complexes with metal ions and organic molecules . These complexes can enhance the solubility and bioavailability of drugs, making them promising candidates for pharmaceutical formulations.
Summary of Findings
The diverse applications of this compound highlight its significance in medicinal chemistry, catalysis, and material science:
- Anticancer Activity : Effective against multiple cancer cell lines with promising IC50 values.
- Antibacterial Activity : Demonstrated significant antimicrobial effects against key bacterial pathogens.
- Catalytic Properties : Useful as catalysts in polymerization processes.
- Material Science : Potential for use in drug delivery systems and biosensors.
Propriétés
Formule moléculaire |
C6H9N3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
1-prop-2-enylimidazol-2-amine |
InChI |
InChI=1S/C6H9N3/c1-2-4-9-5-3-8-6(9)7/h2-3,5H,1,4H2,(H2,7,8) |
Clé InChI |
LCYBHNLUMUENMJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CN=C1N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













